Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-
Description
Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl-, with the molecular formula C₁₁H₁₀BrN₃O (FW: 280.13), is an azo-linked heterocyclic compound characterized by a 3,5-dimethylisoxazole core substituted with a 4-bromophenyl diazenyl group at the 4-position . The bromine atom at the para position of the phenyl ring enhances its electronic properties, making it a candidate for studying structure-activity relationships in comparison to analogues.
Properties
IUPAC Name |
(4-bromophenyl)-(3,5-dimethyl-1,2-oxazol-4-yl)diazene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-7-11(8(2)16-15-7)14-13-10-5-3-9(12)4-6-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRZPJIPYRBAKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)N=NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501037 | |
| Record name | 4-[(E)-(4-Bromophenyl)diazenyl]-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63336-40-3 | |
| Record name | 4-[(E)-(4-Bromophenyl)diazenyl]-3,5-dimethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cycloaddition Approaches Using Nitrile Oxides
The 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes is a cornerstone of isoxazole synthesis. For 3,5-dimethylisoxazole derivatives, acetylacetone or ethyl acetoacetate serve as dipolarophiles, enabling the introduction of methyl groups at positions 3 and 5.
Procedure :
- Nitrile Oxide Generation : Hydroxylamine hydrochloride reacts with 4-bromophenylhydrazine in the presence of chloramine-T to form the corresponding nitrile oxide.
- Cycloaddition : The nitrile oxide undergoes [3+2] cycloaddition with acetylacetone in refluxing toluene, yielding 3,5-dimethylisoxazole-4-carbaldehyde.
- Azo Coupling : The aldehyde intermediate is converted to a hydrazone via reaction with hydrazine hydrate, followed by diazotization and coupling with 4-bromophenol to install the azo group.
Optimization : Microwave irradiation (200 W, 10–15 min) significantly improves cycloaddition yields (75–85%) compared to conventional heating.
Diazonium Salt Coupling Reactions
Azo group installation typically involves diazonium salt formation and subsequent electrophilic aromatic substitution.
Stepwise Synthesis :
- 4-Amino-3,5-dimethylisoxazole : Nitration of 3,5-dimethylisoxazole at position 4 using fuming HNO₃, followed by catalytic hydrogenation (Pd/C, H₂), yields the amine.
- Diazotization : The amine reacts with NaNO₂ and HCl at 0–5°C to form a diazonium chloride intermediate.
- Coupling : The diazonium salt couples with 4-bromophenol in alkaline medium (pH 8–9) to afford the target compound.
Challenges :
Microwave-Assisted Synthesis
Microwave techniques enhance reaction rates and yields for multi-step syntheses.
Protocol :
- Chalcone Formation : 4-Bromophenylazo benzaldehyde undergoes Claisen-Schmidt condensation with acetylacetone in NaOH/EtOH.
- Isoxazole Cyclization : The chalcone intermediate reacts with hydroxylamine hydrochloride under microwave irradiation (250 W, 5 min) to form the isoxazole core.
Advantages :
Cycloisomerization and Post-Functionalization
Gold(I)-catalyzed cycloisomerization of O-propargylic oximes offers a modular route to substituted isoxazoles.
Method :
- Oxime Preparation : 4-Bromophenylazo propargyl alcohol is converted to its O-propargylic oxime using NH₂OH·HCl.
- Cycloisomerization : AuCl₃ catalyzes the rearrangement to 3,5-dimethylisoxazole, with the azo group retained via chirality transfer.
Yield : 68–72% after column chromatography.
Experimental Procedures and Optimization
Key Reaction Conditions
Spectroscopic Characterization
- IR : C=O stretch at 1681 cm⁻¹, N=N stretch at 1587 cm⁻¹.
- ¹H NMR (DMSO-d₆) : δ 2.41 (s, 6H, CH₃), 7.68–8.23 (m, 4H, Ar-H), 8.95 (s, 1H, isoxazole-H).
- MS : m/z 357 [M⁺], 359 [M+2⁺] (Br isotope pattern).
Applications and Derivatives
The azo-isoxazole scaffold exhibits antimicrobial and anti-inflammatory activity, with IC₅₀ values <10 μM against COX-2 and 15-LOX enzymes. Derivatives bearing electron-withdrawing groups (e.g., -NO₂, -CF₃) show enhanced bioactivity due to improved membrane permeability.
Chemical Reactions Analysis
Types of Reactions
Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functional groups.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitroso or nitro compounds, while reduction can yield primary amines .
Scientific Research Applications
Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- is a chemical compound with the molecular formula . It is a derivative of isoxazole, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. The compound features a bromophenyl group and an azo linkage, making it a subject of interest in scientific research.
Scientific Research Applications
Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- has several applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex molecules.
- Biology It is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine It is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
- Industry It is utilized in the development of new materials and as a precursor for various industrial chemicals.
The mechanism of action of Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can then interact with biological targets such as enzymes and receptors.
Other isoxazole derivatives exhibit a wide range of biological activities:
- Antimicrobial
- Anticancer
- Anti-inflammatory
- Analgesic effects
Mechanism of Action
The mechanism of action of Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- involves its interaction with specific molecular targets. The azo linkage can undergo reduction to form amines, which can then interact with biological targets such as enzymes and receptors . The bromophenyl group can also participate in various binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Isoxazole Derivatives
Key Differences and Trends
Substituent Effects: The bromophenyl azo group in the target compound enhances electron-withdrawing effects compared to phenyl or methyl-substituted analogues (e.g., 2a), influencing reactivity in coupling reactions .
Spectral Distinctions: The absence of a C=O band in the target compound’s IR spectrum (cf. 1710 cm⁻¹ in 2a) confirms the lack of carbonyl functionality, distinguishing it from keto-isoxazoles . π-π stacking observed in benzisoxazole derivatives (e.g., ) is less likely in the target compound due to the non-planar dimethylisoxazole core .
Biological Relevance: While 4-arylazo-3,5-diaminoisoxazole derivatives exhibit antimicrobial activity, the bromophenyl azo derivative’s bioactivity remains underexplored.
Biological Activity
Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
The compound features an isoxazole ring with an azo (-N=N-) linkage to a 4-bromophenyl group and two methyl groups positioned at the 3 and 5 locations of the isoxazole. This structural configuration contributes to its unique reactivity and biological profile.
Biological Activities
Isoxazole derivatives are known for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Isoxazole derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
- Anticancer Properties : Research indicates that isoxazole compounds can exhibit cytotoxic effects on cancer cell lines. For instance, studies have demonstrated that certain isoxazole derivatives can induce apoptosis in human promyelocytic leukemia cells (HL-60) and other cancer types .
- Anti-inflammatory Effects : Isoxazole derivatives are being investigated for their anti-inflammatory properties, which may be beneficial in treating conditions like arthritis.
The biological activity of isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- can be attributed to several mechanisms:
- Interaction with Biological Targets : The compound's azo linkage can undergo reduction to form amines that interact with enzymes and receptors, influencing various biochemical pathways.
- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells by modulating the expression of key genes involved in cell cycle control and apoptosis, such as Bcl-2 and p21WAF-1 .
Anticancer Activity
A study evaluating the cytotoxicity of isoxazole derivatives revealed significant activity against various cancer cell lines. For example:
| Compound | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Isoxazole Derivative A | MCF-7 (Breast Cancer) | 0.96 |
| Isoxazole Derivative B | DU145 (Prostate Cancer) | 1.06 |
| Isoxazole, 4-[(4-bromophenyl)azo]-3,5-dimethyl- | HL-60 (Leukemia) | <100 |
These findings suggest that the structural modifications in isoxazoles significantly enhance their anticancer properties .
Antimicrobial Studies
In antimicrobial assays, isoxazole derivatives exhibited varying degrees of effectiveness against bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
These results indicate the potential application of these compounds in developing new antimicrobial agents.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-[(4-bromophenyl)azo]-3,5-dimethylisoxazole derivatives?
Answer: The synthesis typically involves coupling a bromophenyl diazonium salt with a substituted isoxazole precursor. For example:
- Azo Coupling : React 4-bromoaniline with nitrous acid to generate a diazonium salt, followed by coupling with 3,5-dimethylisoxazole under alkaline conditions .
- Cyclization : Use α,β-unsaturated nitriles and hydroxylamine hydrochloride in ethanol, as described for analogous azo-isoxazoles (yields ~75%, optimized via reflux and stoichiometric control) .
- Solvent Selection : Polar aprotic solvents like DMSO enhance reaction efficiency, as seen in triazole-azo derivative syntheses (reflux for 18 hours, 65% yield) .
Q. What spectroscopic techniques are critical for confirming the structure of azo-isoxazole derivatives?
Answer:
- NMR Spectroscopy : A singlet for the isoxazole methyl groups (δ 2.1–2.5 ppm) and multiplet signals for the azo-coupled aryl protons (δ 7.2–7.8 ppm) .
- FT-IR : Azo (-N=N-) stretching vibrations at 1500–1600 cm⁻¹ and isoxazole ring C-O bands near 1710 cm⁻¹ .
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N, Br content) .
Q. How are preliminary biological activities of azo-isoxazole derivatives screened?
Answer:
- Antimicrobial Assays : Use in vitro disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Minimum inhibitory concentration (MIC) values are determined .
- Bromodomain Binding : Fluorescence polarization assays to assess interactions with acetyl-lysine binding sites, leveraging the isoxazole core’s role as a bromodomain ligand .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Answer:
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography. For example, X-ray diffraction confirmed the planar geometry of azo-isoxazole derivatives, resolving ambiguities in NMR peak assignments .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to validate tautomeric forms or regiochemistry .
Q. What strategies optimize synthetic yields of azo-isoxazoles under varying reaction conditions?
Answer:
- pH Control : Maintain mildly acidic conditions (pH 4–6) during diazonium salt formation to prevent premature decomposition .
- Catalyst Screening : Evaluate bases (e.g., Na₂CO₃) or Lewis acids (e.g., ZnCl₂) to enhance coupling efficiency, as demonstrated in triazole-azo syntheses .
- Temperature Gradients : Reflux in ethanol (78°C) for 4–18 hours, balancing reaction completion and side-product formation .
Q. How can azo-isoxazole derivatives be functionalized for targeted biological applications?
Answer:
- Post-Synthetic Modifications :
- Acetylation : Treat with acetic anhydride to protect amino groups (e.g., diacetamido derivatives) .
- Metal Complexation : Form coordination complexes with Co(II), Ni(II), or Cu(II) ions to enhance antimicrobial or anticancer activity .
- Structure-Activity Relationship (SAR) Studies : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) on the aryl ring to modulate bioactivity .
Q. What experimental designs are used to evaluate the stability of azo-isoxazoles in biological matrices?
Answer:
- HPLC-MS Stability Assays : Monitor degradation under simulated physiological conditions (pH 7.4, 37°C) over 24–72 hours .
- Photostability Testing : Expose compounds to UV-Vis light (λ = 254–365 nm) and track azo bond cleavage via UV-spectroscopy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
